molecular formula C7H7Cl2N B130939 2,5-Dichlorobenzylamine CAS No. 10541-69-2

2,5-Dichlorobenzylamine

Cat. No.: B130939
CAS No.: 10541-69-2
M. Wt: 176.04 g/mol
InChI Key: AKGJLIXNRPNPCH-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzylamine is an organic compound with the molecular formula C7H7Cl2N and a molecular weight of 176.04 g/mol . It is a dichlorinated derivative of benzylamine, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring. This compound is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzylamine can be synthesized through various methods. One common method involves the chlorination of benzylamine. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form 2,5-dichlorobenzyl alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichlorobenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing the conversion of phenylethanolamine to N-methylphenylethanolamine .

Comparison with Similar Compounds

  • 4-Fluorobenzylamine
  • 3-Fluorobenzylamine
  • 2,6-Difluorobenzylamine
  • 2,4-Difluorobenzylamine
  • 4-Methoxybenzylamine

Comparison: 2,5-Dichlorobenzylamine is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity. Compared to its fluorinated counterparts, it exhibits different reactivity patterns in substitution and oxidation reactions. The presence of chlorine atoms also influences its biological activity, making it a valuable compound in enzyme inhibition studies .

Properties

IUPAC Name

(2,5-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGJLIXNRPNPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147115
Record name Benzenemethanamine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10541-69-2
Record name Benzenemethanamine, 2,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorobenzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The various benzylamine derivatives used in this study, when not commercially available, were synthesized by the methods shown in FIG. 5. 2,5-Dichlorobenzylamine 64 and 2-chloro-5-iodobenzylamine 65 were prepared from the corresponding benzyl bromides. Compound 60 was prepared from 2-chloro-5-iodotoluene by bromination with N-bromosuccinimide in CCl4. Wilson et al., J. Med. Chem 1989, 32, 1057-1062. 60 and 61 were treated with potassium phthalimide in N,N-dimethylformamide at 60° C. to obtain compounds 62 and 63 as white solids in 95% yield. Deprotection with hydrazine gave 64 and 65 in 80% yield. Treu et al., Molecules 2002, 7, 743-750.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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